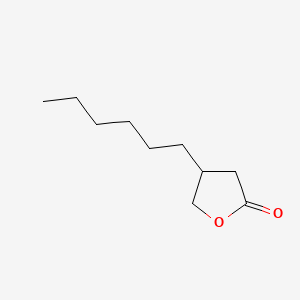

2(3H)-Furanone, 4-hexyldihydro-

Description

Configurational Isomerism of 2(3H)-Furanone, 4-hexyldihydro-

Due to the presence of a single chiral center at the C4 position, 2(3H)-Furanone, 4-hexyldihydro- exists as a pair of enantiomers: (R)-4-hexyldihydro-2(3H)-furanone and (S)-4-hexyldihydro-2(3H)-furanone. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Furthermore, the relative orientation of the hexyl group at C4 with respect to the substituents at other positions on the furanone ring can lead to diastereomers if additional chiral centers are present. In the case of 4-substituted γ-butyrolactones, the relative stereochemistry is often described as cis or trans, referring to the relationship between the substituent at C4 and another substituent, typically at C3 or C5. For 2(3H)-Furanone, 4-hexyldihydro-, where other positions are unsubstituted, the focus remains on the enantiomeric pair arising from the C4 chiral center.

The synthesis of 4-alkyl-γ-butyrolactones can yield either a racemic mixture (an equal mixture of both enantiomers) or be designed to selectively produce one enantiomer through asymmetric synthesis. The characterization and differentiation of these stereoisomers are paramount and are typically achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chiroptical methods.

| Proton | Cis Isomer Chemical Shift (δ, ppm) | Trans Isomer Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3a | ~2.3-2.5 | ~2.1-2.3 | J(H3a, H3b) ≈ 17 J(H3a, H4) ≈ 6-8 J(H3b, H4) ≈ 8-10 |

| H-3b | ~2.6-2.8 | ~2.5-2.7 | |

| H-4 | ~2.4-2.6 | ~2.2-2.4 | - |

| H-5a | ~4.1-4.3 | ~4.0-4.2 | J(H5a, H5b) ≈ 9 J(H5a, H4) ≈ 5-7 J(H5b, H4) ≈ 7-9 |

| H-5b | ~4.3-4.5 | ~4.2-4.4 |

Note: The data in the table is illustrative for a generic 4-alkyl-γ-butyrolactone and serves to highlight the expected differences between cis and trans isomers. Actual values for 2(3H)-Furanone, 4-hexyldihydro- may vary.

Chiral Purity and Enantiomeric Excess Determination in Research

Determining the chiral purity, or enantiomeric excess (ee), of a sample of 2(3H)-Furanone, 4-hexyldihydro- is a critical step in asymmetric synthesis and for understanding its biological activity, as enantiomers can have different physiological effects.

One of the most powerful techniques for determining enantiomeric excess is NMR spectroscopy using chiral resolving agents . These agents can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) .

Chiral Derivatizing Agents: A racemic mixture of the furanone can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be calculated.

Chiral Solvating Agents: A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differentiation in the chemical shifts of the enantiomers in the NMR spectrum, allowing for their quantification. Lanthanide-based chiral shift reagents are a classic example of CSAs.

Another widely used method for determining enantiomeric purity is chiral chromatography , particularly chiral Gas Chromatography (GC) . In this technique, the enantiomers are separated on a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The relative area of the two peaks in the chromatogram corresponds to the ratio of the enantiomers in the mixture.

| Method | Principle | Typical Application |

|---|---|---|

| NMR with Chiral Derivatizing Agents | Formation of covalent diastereomers with distinct NMR signals. | Compounds with reactive functional groups (e.g., alcohols, amines). |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate NMR signals for enantiomers. | A wide range of chiral molecules. |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. | Volatile and thermally stable chiral compounds. |

Conformational Analysis and Interconversion Dynamics

The five-membered ring of γ-butyrolactones, including 2(3H)-Furanone, 4-hexyldihydro-, is not planar. It adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

These conformations are in rapid equilibrium at room temperature, and the energy barrier for interconversion is typically low. The presence of the hexyl substituent at the C4 position will influence the conformational equilibrium. The bulky hexyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions, which can favor certain envelope or twist conformations over others.

Computational chemistry methods, such as density functional theory (DFT), are often employed to calculate the relative energies of the different conformations and the energy barriers for their interconversion. Experimental techniques like variable-temperature NMR spectroscopy can also provide insights into the conformational dynamics by observing changes in the NMR spectrum as the temperature is lowered, which can "freeze out" the interconversion between conformers.

| Conformation | Description | Influence of C4-Hexyl Group |

|---|---|---|

| Envelope (E) | One atom is out of the plane of the other four. | The hexyl group will favor a pseudo-equatorial orientation to minimize steric strain, influencing the relative stability of the various possible envelope and twist conformations. |

| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

Properties

CAS No. |

63450-32-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-hexyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-10(11)12-8-9/h9H,2-8H2,1H3 |

InChI Key |

BAKYERABTYQIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=O)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Total Synthesis Approaches to 2(3H)-Furanone, 4-hexyldihydro-

The construction of the 4-alkyl-γ-butyrolactone core is a key focus in synthetic organic chemistry. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic methods that offer high levels of stereocontrol.

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of 4-substituted γ-butyrolactones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Several powerful methods have been established to achieve high levels of enantioselectivity and diastereoselectivity.

One notable approach involves the asymmetric synthesis of trans-3,4-dialkyl-γ-butyrolactones. nih.gov This method utilizes a multi-step sequence that includes a copper-catalyzed three-component coupling, an acyl-Claisen rearrangement, and a final iodolactonization step to furnish the desired chiral γ-lactones. nih.gov While not directly applied to 4-hexyldihydro-2(3H)-furanone, this strategy provides a versatile pathway to enantiomerically pure disubstituted γ-lactones.

Another strategy focuses on the stereoselective intramolecular lactonization of 3-hydroxy-4-methyl-γ-butyrolactone precursors, yielding all four possible stereoisomers. acs.org This highlights the ability to control the stereochemical outcome through careful selection of synthetic routes and starting materials.

For the synthesis of the closely related (R)-dihydro-4-propyl-2(3H)-furanone, a method starting from (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid has been reported. chemicalbook.com This involves reaction with dimethyl sulfide (B99878) borane (B79455) followed by acid-catalyzed cyclization. A patented method for preparing optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one utilizes an alkyl substitution reaction on a chiral oxazolidinone, followed by reduction and lactonization. google.com These methods, while demonstrated for the propyl analog, lay a clear groundwork for the potential enantioselective synthesis of the 4-hexyl derivative.

Key Enantioselective and Diastereoselective Synthetic Strategies for 4-Alkyl-γ-butyrolactones

| Method | Key Steps | Stereochemical Outcome | Reference |

| Asymmetric synthesis of trans-3,4-dialkyl-γ-lactones | Cu-catalyzed coupling, acyl-Claisen rearrangement, iodolactonization | Enantiomerically pure trans isomers | nih.gov |

| Stereoselective intramolecular lactonization | Stereoselective lactonization of hydroxy acid precursors | Access to all four stereoisomers | acs.org |

| Synthesis of (R)-dihydro-4-propyl-2(3H)-furanone | Reduction of a chiral dicarboxylic acid monoester | (R)-enantiomer | chemicalbook.com |

| Chiral auxiliary-mediated synthesis | Alkyl substitution on a chiral oxazolidinone | Optically pure (R)-enantiomer | google.com |

Novel Catalytic Systems and Green Chemistry Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient catalytic processes. In the context of γ-butyrolactone synthesis, several innovative catalytic systems and green chemistry approaches have emerged.

A novel route for the synthesis of γ-butyrolactone involves the coupling of maleic anhydride (B1165640) hydrogenation and 1,4-butanediol (B3395766) dehydrogenation over a Cu-Zn catalyst. nih.gov This process is designed for optimal hydrogen utilization and energy efficiency. Another green approach is the vapor-phase dehydrocyclization of 1,4-butanediol over a copper-silica nanocomposite catalyst, which has shown high yields and catalyst stability. rsc.org

Photoredox catalysis has also been employed in a direct and efficient synthesis of γ-butyrolactones from allylic alcohols. acs.org This method utilizes the in situ generation of the CO2 radical anion from metal formates, which then undergoes radical hydrocarboxylation and subsequent cyclization. acs.org

Mechanochemistry, a solvent-free technique, has been successfully applied to the synthesis of N-alkyl-4,5-bis-sulfooxypentanamide from (S)-γ-hydroxymethyl-γ-butyrolactone, demonstrating the potential of ball-milling to create derivatives of γ-butyrolactones in an environmentally friendly manner. researchgate.net

Emerging Catalytic and Green Synthetic Routes to γ-Butyrolactones

| Approach | Catalyst/Reagent | Key Features | Reference |

| Coupled Hydrogenation/Dehydrogenation | Cu-Zn catalyst | Optimal hydrogen utilization, energy efficient | nih.gov |

| Vapor-Phase Dehydrocyclization | Copper-silica nanocomposite | High yield, stable catalyst | rsc.org |

| Photoredox Catalysis | Photoredox/HAT catalysis with metal formates | Utilizes CO2 radical anion, mild conditions | acs.org |

| Mechanochemistry | Ball-milling | Solvent-free, efficient | researchgate.net |

Synthetic Accessibility of Isomeric and Analogous Dihydrofuranones

The synthesis of isomers and analogs of 4-hexyldihydro-2(3H)-furanone is important for exploring the chemical space and for structure-activity relationship studies. For instance, 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for various biological activities. nih.gov Similarly, a series of 3,4-diaryl-2(5H)-furanones were prepared and tested for their cytotoxic effects. nih.gov

The synthesis of 4-alkyl-3-bromo-2(5H)-furanones has been achieved through a regioselective palladium-catalyzed cross-coupling reaction of 3,4-dibromo-2(5H)-furanone with alkylboronic acids. researchgate.net These bromo-derivatives serve as valuable precursors for the synthesis of unsymmetrically substituted 3,4-dialkyl-2(5H)-furanones. researchgate.net

Regioselective Derivatization and Functionalization Strategies

To probe the structure-activity relationships of 4-hexyldihydro-2(3H)-furanone, regioselective modification of both the hexyl side chain and the furanone ring system is essential.

Modification of the Hexyl Side Chain

Ring System Functionalization for Structure-Activity Relationship Studies

Functionalization of the dihydrofuranone ring is a more common strategy for creating analogs for SAR studies. For example, the synthesis of α-methylene-γ-butyrolactones is a well-established field, and these compounds often exhibit significant biological activity. nih.govnih.gov The introduction of a methylene (B1212753) group at the α-position (C3) of the furanone ring can be achieved through various methods, including aldol (B89426) condensation with formaldehyde (B43269) followed by dehydration.

Furthermore, the synthesis of spirolactams fused to a methylene-lactone has been reported, demonstrating the possibility of creating complex, polycyclic structures based on the γ-butyrolactone core. beilstein-journals.org Such modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to new biological activities. The synthesis of furan-fused cyclobutanones via a Rh-catalyzed formal [3+2] annulation also highlights the potential for constructing novel ring systems attached to the furanone core. nih.gov These strategies provide a toolbox for generating a diverse library of 4-hexyldihydro-2(3H)-furanone analogs for biological screening.

Isotopic Labeling for Mechanistic Elucidation and Tracer Studies

Isotopic labeling is a powerful technique employed in organic chemistry and biochemistry to trace the pathways of atoms through chemical reactions and metabolic processes. By replacing specific atoms within a molecule with their heavier, stable isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)), researchers can follow the transformation of the labeled compound through complex reaction sequences. This methodology is invaluable for elucidating reaction mechanisms and conducting tracer studies to understand the biosynthesis of natural products like 2(3H)-Furanone, 4-hexyldihydro-.

The use of isotopically labeled compounds allows for the unambiguous determination of reaction intermediates and the origin of each atom in the final product. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in detecting and quantifying the presence and position of these isotopic labels. nih.gov

Synthetic Approaches for Isotopic Labeling

The introduction of isotopic labels into the structure of 2(3H)-Furanone, 4-hexyldihydro- requires specialized synthetic strategies. For instance, the synthesis of deuterated γ-lactones can be achieved through methods like the reduction of a protected hydroxypropiolic acid with deuterium gas. This approach has been successfully used to prepare γ-lactones with high deuterium incorporation.

Another strategy involves the free radical addition of iodoacetamide (B48618) to a deuterated alkene. The yield of these reactions is often dependent on the purity of the starting materials. These synthetic routes provide the necessary tools to create the labeled compounds needed for detailed mechanistic investigations.

Mechanistic Elucidaion of Biosynthesis

Research has shown that microorganisms, particularly yeast and bacteria, play a crucial role in the formation of γ-lactones, including whiskey lactone, in fermented beverages and aged spirits. It is understood that these lactones can be formed from hydroxy fatty acids, which are in turn produced from unsaturated fatty acids by various microbes.

Isotopic labeling is a key method to confirm these biosynthetic pathways. For example, by feeding a culture of microorganisms known to produce whiskey lactone with a ¹³C-labeled fatty acid precursor, such as linoleic acid, it is possible to trace the incorporation of the ¹³C atoms into the final lactone product. Subsequent analysis by GC-MS would reveal the mass of the resulting whiskey lactone, and the fragmentation pattern would indicate the specific positions of the ¹³C atoms, thereby confirming the metabolic conversion of the fatty acid into the lactone. nih.gov

Studies on other lactones have successfully used ¹³C-labeled glucose to investigate their biosynthesis in yeast. By analyzing the distribution of ¹³C in the resulting molecules, researchers can map the flow of carbon through various metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, to the final lactone product.

Tracer Studies

Beyond elucidating biosynthetic pathways, isotopically labeled 2(3H)-Furanone, 4-hexyldihydro- can be used as internal standards in stable isotope dilution assays (SIDA). This analytical technique allows for the precise quantification of the unlabeled compound in complex matrices like food and beverages. Deuterated γ-lactones have been synthesized for this purpose, enabling more accurate measurement of their naturally occurring counterparts.

The following table summarizes research findings from studies on isotopic labeling of γ-lactones, which are structurally related to 2(3H)-Furanone, 4-hexyldihydro-, and demonstrates the application of this methodology.

| Labeled Compound/Precursor | Isotope Used | Purpose of Study | Key Findings & Analytical Techniques |

| γ-Octalactone, γ-Decalactone, γ-Dodecalactone | ²H (Deuterium) | Development of internal standards for Stable Isotope Dilution Assays (SIDA). | Successful synthesis of deuterated γ-lactones with high isotopic incorporation, evaluated for use in SIDA. |

| Linoleic Acid | ¹³C | To serve as a precursor for studying enzymatic reactions and hydrogen tunneling. | Development of synthetic strategies for site-specific ¹³C labeling of linoleic acid, useful for mechanistic studies of enzymes like lipoxygenase. nih.gov |

| Glucose | ¹³C | Metabolic flux analysis of lipid biosynthesis in yeast. | Tracing carbon from glucose through metabolic pathways to fatty acid and lipid production, analyzed by GC-MS. |

| Tabtoxinine-β-lactam Precursors | ¹³C | Elucidation of the biosynthetic pathway. | Identified biosynthetic precursors by incorporating ¹³C from labeled D-glucose and analyzing the labeling pattern with ¹³C NMR spectroscopy. |

Natural Occurrence, Isolation, and Biosynthetic Pathways Research

Identification and Distribution in Biological Matrices

The distribution of 4-hexyldihydro-2(3H)-furanone is widespread in nature, where it functions as a key flavor and aroma molecule.

This compound is a well-documented constituent of many fruit aromas, contributing significantly to their sensory appeal. wikipedia.orgperfumerflavorist.com It is particularly recognized as the most important character-driving compound for the flavor of peaches. perfumerflavorist.com Research has shown it is an essential component in strawberry flavors as well. researchgate.net While its presence is well-established in fruits like apricots, its occurrence in mulberries has also been confirmed, where it contributes to the fruit's unique flavor profile with fatty, lactone, and peach notes. wikipedia.orgscentree.conih.gov

Table 1: Documented Presence of 4-Hexyldihydro-2(3H)-furanone in Various Fruits

| Fruit | Role in Aroma Profile | References |

|---|---|---|

| Peach | Key character compound, "peach-like" aroma | wikipedia.orgscentree.coperfumerflavorist.comresearchgate.net |

| Strawberry | Essential flavor component | wikipedia.orgresearchgate.net |

| Apricot | Contributes to characteristic flavor | wikipedia.orgscentree.coresearchgate.net |

| Mulberry | Contributes fat, fruit, and lactone notes | nih.gov |

| Blackberry | Fills out and adds depth to the aroma | perfumerflavorist.com |

| Blueberry | Adds depth and rounds out the aroma | perfumerflavorist.com |

| Passion Fruit | Contributes to character and juiciness | perfumerflavorist.com |

| Pineapple | Adds depth and juice character | perfumerflavorist.com |

Beyond fresh fruits, 4-hexyldihydro-2(3H)-furanone is also found in a variety of fermented products. wikipedia.org Its formation in these products can be a result of microbial activity. The biotechnological production of this compound is a significant area of research, where it is classified as a natural flavor when produced via fermentation. nih.gov

The primary biosynthetic pathway for industrial production involves the biotransformation of ricinoleic acid, the main fatty acid in castor oil. scentree.conih.govnih.gov Various microorganisms, particularly yeasts, are capable of this conversion through a process of peroxisomal β-oxidation. nih.govnih.gov Strains of Yarrowia lipolytica are among the most studied and productive organisms for this purpose, though species like Lindnera saturnus, Candida, Sporobolomyces, Pichia, and Rhodotorula have also been identified as producers. wikipedia.orgnih.govactahort.orgnih.gov The process involves the enzymatic shortening of the ricinoleic acid carbon chain to form 4-hydroxydecanoic acid, which then spontaneously cyclizes (lactonizes) under acidic conditions to yield 4-hexyldihydro-2(3H)-furanone. scentree.coresearchgate.net

Table 2: Detection of 4-Hexyldihydro-2(3H)-furanone in Fermented Products

| Product | Note | References |

|---|---|---|

| Beer | Originates from malt, hops, and yeast metabolism | researchgate.net |

| Wine | Found in both red and white varieties | researchgate.net |

| Cheese | Contributes to the overall flavor profile | researchgate.net |

| Butter | Present as a flavor component | researchgate.net |

| Milk | Detected as a volatile compound | researchgate.net |

Currently, there is a lack of significant scientific literature detailing the presence of 4-hexyldihydro-2(3H)-furanone in environmental samples such as soil, water, or atmospheric particulates. Research has predominantly focused on its role as a flavor and fragrance component in food and consumer products.

Advanced Research Techniques for Isolation and Enrichment

The analysis of volatile and semi-volatile compounds like 4-hexyldihydro-2(3H)-furanone from complex biological matrices requires sophisticated extraction and isolation techniques to concentrate the analyte and remove interfering substances.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various samples. Headspace SPME (HS-SPME) is particularly effective for analyzing food aromas. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique has been successfully applied to the analysis of furanones and lactones in fruit.

Solvent-assisted methods are also employed. Solid-Phase Extraction (SPE) involves passing a liquid sample through a cartridge containing a solid adsorbent. The compound of interest is retained on the adsorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent, such as methanol. This method effectively extracts the compound from fruit juices and allows for a clean, concentrated sample for analysis.

Following extraction, chromatographic techniques are essential for separating the target compound from the complex mixture of other volatiles.

Gas Chromatography (GC) is the principal analytical technique used for the separation of volatile compounds like 4-hexyldihydro-2(3H)-furanone. The extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Compounds separate based on their boiling points and interaction with the column's stationary phase.

Often, GC is coupled with Mass Spectrometry (MS) . As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. The coupling of these two techniques (GC-MS) is a powerful tool for the definitive identification and quantification of specific volatile compounds in natural products. In some cases, High-Performance Liquid Chromatography (HPLC) has been used as a complementary technique to verify the results obtained by GC-MS.

Elucidation of Biosynthetic Precursors and Enzymatic Pathways Research

The biosynthesis of 2(3H)-Furanone, 4-hexyldihydro-, also widely known as γ-decalactone, is a subject of significant research interest, particularly due to its valuable aromatic properties. Investigations have revealed that the pathways for its formation can differ substantially between microorganisms and plants, involving distinct precursors and enzymatic cascades.

Microbial Biosynthesis: The β-Oxidation Pathway

In various microorganisms, particularly yeasts like Yarrowia lipolytica, the primary route for γ-decalactone production is through the biotransformation of hydroxylated fatty acids. mdpi.comresearchgate.net The most extensively studied precursor is ricinoleic acid, the main fatty acid component of castor oil. mdpi.comtandfonline.comtandfonline.com

The conversion process is a multi-step pathway occurring within the peroxisomes of the yeast cells. mdpi.comresearchgate.nettandfonline.com It involves the sequential shortening of the fatty acid carbon chain through a process known as β-oxidation. The conversion of ricinoleic acid to γ-decalactone requires the removal of an eight-carbon segment from the carboxylic acid end, which is accomplished through four successive cycles of β-oxidation. tandfonline.comtandfonline.com Each cycle consists of a series of enzymatic reactions that shorten the fatty acid chain by two carbon atoms.

The ultimate precursor generated through this pathway is 4-hydroxydecanoic acid. researchgate.net This intermediate molecule then undergoes spontaneous intramolecular esterification, a process called lactonization, to form the stable five-membered ring structure of γ-decalactone. researchgate.netwikipedia.org While ricinoleic acid is the most common substrate, research has also shown the possibility of producing γ-decalactone from non-hydroxylated fatty acids, such as linoleic acid, using genetically engineered yeast strains. tandfonline.com

Table 1: Key Precursors in Microbial Biosynthesis of γ-Decalactone

| Precursor | Organism(s) | Pathway | Reference |

| Ricinoleic Acid | Yarrowia lipolytica, Candida tropicalis | Peroxisomal β-oxidation | mdpi.comtandfonline.comtandfonline.com |

| Castor Oil | Yarrowia lipolytica | Biotransformation via β-oxidation | mdpi.comresearchgate.net |

| 4-Hydroxydecanoic Acid | Yarrowia lipolytica | Intermediate in β-oxidation, undergoes lactonization | researchgate.net |

Enzymatic Mechanisms in Microbial Pathways

The biotransformation of fatty acids into γ-decalactone is catalyzed by a series of enzymes. In yeasts like Yarrowia lipolytica, the process relies on the cell's native metabolic machinery. The production of the lactone is often linked to the logarithmic growth phase of the microorganism. tandfonline.com

Table 2: Enzymes and Cellular Processes in γ-Decalactone Biosynthesis

| Enzyme/Process | Role | Organism Context | Reference |

| β-Oxidation | Stepwise degradation of fatty acid chains | Yeast peroxisomes (Yarrowia lipolytica) | mdpi.comtandfonline.com |

| Acyl-CoA Oxidase | Key enzyme in the β-oxidation pathway | Yarrowia lipolytica | researchgate.net |

| Lactonization | Intramolecular cyclization of 4-hydroxydecanoic acid | Spontaneous chemical reaction | wikipedia.org |

Biosynthesis in Plants

In the plant kingdom, particularly in fruits like strawberries, the biosynthetic route to γ-decalactone and other lactones follows a different course. Research into the flavor components of strawberry has identified specific genes and enzymes involved in its formation.

Genetic mapping and transcriptome analysis have pinpointed a fatty acid desaturase, designated FaFAD1 , as the fundamental gene controlling the production of γ-decalactone in ripening strawberry fruit. nih.gov The expression of this gene is directly correlated with the presence of the lactone. nih.gov

Furthermore, another enzyme, a cytochrome P450 hydroxylase known as FaFAH1 , has been shown to have expression levels that significantly correlate with the amount of γ-decalactone. nih.gov This suggests it plays a crucial, potentially regulatory, role in the biosynthetic pathway. nih.gov The final steps in the formation of similar furanone compounds in strawberries are catalyzed by enone oxidoreductases, which reduce a highly reactive precursor molecule. nih.gov These findings highlight a pathway that is distinct from the microbial β-oxidation of hydroxylated fatty acids, starting instead from different fatty acid precursors and involving desaturases and hydroxylases.

Molecular and Biochemical Role Investigations Non Clinical

Contribution to Biological Communication Systems

γ-Decalactone serves as a chemical messenger in diverse ecological contexts, from mediating insect behavior to influencing microbial and plant interactions.

Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behavior through signaling molecules known as autoinducers. nih.govnih.govyoutube.com While many Gram-negative bacteria utilize acylated homoserine lactones for this purpose, a direct role for γ-decalactone as a quorum-sensing molecule in bacteria has not been definitively established. nih.gov

However, γ-decalactone is a key metabolite in various microbial interactions, produced by several yeast species including Yarrowia, Candida, Sporobolomyces, and Rhodotorula. tandfonline.comnih.govresearchgate.net Research suggests that the compound may function as an antimicrobial agent. Studies have shown that both γ-decalactone and its isomer, δ-decalactone, can inhibit the growth of certain filamentous fungi, yeasts like Candida albicans, and bacteria such as Staphylococcus aureus. plos.org This indicates that in the complex microbial world, γ-decalactone may act as a competitive tool, allowing the producing organism to suppress the growth of its competitors. Furthermore, high concentrations of the produced γ-decalactone can become toxic to the producing yeast cells themselves, acting as a limiting factor in its own biosynthesis. ebi.ac.uk

The function of γ-decalactone as a signaling molecule is well-documented in the communication between insects and in the interactions between plants and insects or nematodes.

In the world of insects, (R)-(+)-γ-decalactone has been identified as the primary component of the aggregation-sex pheromone for the North American hermit beetle, Osmoderma eremicola. nih.gov Field trials have demonstrated that both male and female beetles are attracted to lures containing this specific enantiomer. nih.gov Interestingly, the compound also functions as a kairomone, a chemical signal that benefits the receiver, by attracting the predatory click beetle Elater abruptus to its prey. nih.gov

In plant defense, γ-decalactone has been shown to deter certain insects. Specifically, the (–)-(S)-γ-decalactone enantiomer exhibits a strong and lasting inhibitory effect on the probing and feeding behavior of the green peach aphid (Myzus persicae) at the phloem level, suggesting a role as an antifeedant. plos.org

While γ-decalactone itself has not been named in plant-nematode signaling, a parallel biochemical mechanism exists. Plants can metabolize ascarosides, a class of nematode pheromones, into repellent chemical signals to reduce infection. nih.govmdpi.com This transformation is accomplished through peroxisomal β-oxidation, the very same metabolic pathway that yeasts use to produce γ-decalactone. nih.gov This demonstrates a conserved biochemical strategy used across different kingdoms to modify chemical signals for defense.

| Interaction Type | Organism(s) | Role of γ-Decalactone | Reference |

|---|---|---|---|

| Insect-Insect | Osmoderma eremicola (Hermit Beetle) | Aggregation-Sex Pheromone | nih.gov |

| Insect-Insect (Predator-Prey) | Elater abruptus (Click Beetle) | Kairomone (Attractant) | nih.gov |

| Plant-Insect | Myzus persicae (Green Peach Aphid) | Antifeedant (Deters feeding) | plos.org |

| Microbial-Microbial | Various Fungi and Bacteria | Antimicrobial Agent | plos.org |

Mechanisms in Biological Processes at a Molecular Level

At the molecular level, γ-decalactone's effects are mediated through its interactions with specific cellular components and its role in modulating key biochemical pathways.

The biosynthesis and degradation of γ-decalactone are intrinsically linked to the function of specific enzymes. In yeasts, the metabolic flux towards γ-decalactone production is controlled by the enzymes of the β-oxidation pathway. nih.gov Key enzymes include:

Acyl-CoA Oxidases (Aox): These enzymes, encoded by POX genes, are often the rate-limiting step in the pathway. nih.govcore.ac.uk The disruption of certain POX genes, such as pox3 which encodes a short-chain specific acyl-CoA oxidase, can significantly alter the production and re-consumption of γ-decalactone in Yarrowia lipolytica. nih.govresearchgate.net

Multifunctional Enzyme: This enzyme possesses both acyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are crucial steps in the β-oxidation spiral. nih.gov

3-Hydroxyacyl-CoA Dehydrogenase: The activity of this enzyme can control the metabolic flux, and its dependence on the NAD+/NADH ratio highlights the influence of the cell's redox state on γ-decalactone production. nih.govmdpi.com

Beyond metabolic enzymes, γ-decalactone has been shown to interact with neuronal proteins. A study on rat cerebral cortex membranes found that the compound exerts an inhibitory effect on glutamate (B1630785) binding, suggesting a non-competitive interaction with glutamate receptors. ebi.ac.uk This finding provides a potential neurochemical explanation for the observed anticonvulsant properties of γ-decalactone in some animal models. ebi.ac.uk

The primary biochemical pathway associated with γ-decalactone is the peroxisomal β-oxidation of fatty acids. nih.govcdnsciencepub.com This catabolic process is the main route for its biotechnological production in yeasts, using ricinoleic acid from castor oil as a starting substrate. tandfonline.comcore.ac.ukmdpi.com

The pathway proceeds as follows:

Activation: Ricinoleic acid (a C18 hydroxy fatty acid) is converted to its acyl-CoA ester, ricinoleyl-CoA.

β-Oxidation Cycles: The ricinoleyl-CoA molecule undergoes four successive cycles of β-oxidation. Each cycle is a four-step process involving oxidation, hydration, dehydrogenation, and thiolysis, which shortens the fatty acid chain by two carbons and produces one molecule of acetyl-CoA. core.ac.ukresearchgate.net

Formation of Precursor: After four cycles, the C18 chain is shortened to a C10 intermediate, 4-hydroxy-decanoyl-CoA. core.ac.uk

Lactonization: This precursor molecule undergoes intramolecular cyclization (lactonization), often facilitated by acidification, to form the stable five-membered ring structure of γ-decalactone. mdpi.comscentree.co

Elucidation of Aroma Formation Pathways in Biological Systems

γ-Decalactone is prized for its characteristic fruity, peach-like aroma, which is generated through distinct biosynthetic pathways in microorganisms and plants. wikipedia.orgperfumerflavorist.com

In microorganisms, particularly the yeast Yarrowia lipolytica, the aroma is a product of the biotransformation of hydroxylated fatty acids. researchgate.netcore.ac.uk As described previously, the peroxisomal β-oxidation of ricinoleic acid is the key pathway, converting the long-chain fatty acid into the C10 lactone, which is then released, imparting its characteristic scent. tandfonline.comresearchgate.net

In plants, such as the peach (Prunus persica), γ-decalactone is a major contributor to the fruit's signature aroma. nih.govresearchgate.net Its formation is closely tied to the ripening process and is stimulated by the plant hormone ethylene. nih.gov The biosynthetic pathway also originates from fatty acids. During ripening, the content of polyunsaturated fatty acids like linoleic and linolenic acid increases, along with the expression of fatty acid desaturase genes. nih.gov While the complete pathway is still under investigation, studies have identified 4-hydroxydecanoyl-coenzyme A as the direct precursor. A key enzyme, an alcohol acyltransferase designated PpAAT1, has been shown to catalyze the final step, converting the precursor into γ-decalactone. nih.gov The varying activity levels of this specific enzyme are responsible for the differences in aroma intensity observed between high-aroma and low-aroma peach cultivars. nih.gov

| Enzyme/Protein | Organism/System | Function | Reference |

|---|---|---|---|

| Acyl-CoA Oxidase (Aox) | Yeast (e.g., Yarrowia lipolytica) | Catalyzes the first, often rate-limiting, step of β-oxidation. | nih.govcore.ac.uk |

| Multifunctional Enzyme (Hydratase/Dehydrogenase) | Yeast (e.g., Yarrowia lipolytica) | Performs the second and third steps of the β-oxidation cycle. | nih.govresearchgate.net |

| Alcohol Acyltransferase (PpAAT1) | Peach (Prunus persica) | Catalyzes the final conversion of the precursor to γ-decalactone. | nih.gov |

| Glutamate Receptors | Rat Cerebral Cortex | Binds γ-decalactone non-competitively, leading to inhibition. | ebi.ac.uk |

Sensory Biochemistry and Olfactory Receptor Interactions

4-Hexyldihydro-2(3H)-furanone, commonly known as γ-decalactone, is a significant aroma compound that imparts a characteristic "peachy" or "fruity" scent to many fruits and fermented products. rosbreed.org The perception of this aroma is initiated by the interaction of the molecule with specific olfactory receptors (ORs) in the human nasal epithelium. nih.govoup.com These receptors are G protein-coupled receptors (GPCRs) that, upon binding with an odorant, trigger a signal cascade leading to the perception of smell in the brain. wikipedia.orgnih.gov

Research into the vast family of human ORs has begun to identify specific receptors that respond to γ-decalactone. For instance, the human olfactory receptor OR1G1 has been identified as a receptor for γ-decalactone. nih.gov When an odorant like γ-decalactone binds to its receptor, it activates an olfactory-specific G-protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). oup.comwikipedia.org This increase in cAMP opens ion channels, depolarizing the neuron and sending an electrical signal to the brain that is interpreted as a specific scent. oup.com The combinatorial activation of various ORs allows for the discrimination of a vast array of different smells. nih.gov

Table 1: Olfactory Receptor Interactions with 4-Hexyldihydro-2(3H)-furanone

| Olfactory Receptor | Agonist | Observed Response |

| OR1G1 | γ-Decalactone | Activation nih.gov |

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental to separating γ-decalactone from complex matrices, enabling its precise analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like γ-decalactone. In qualitative analysis, the mass spectrum of γ-decalactone generated by electron ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak [M]+ is often weak or absent, but a prominent fragment ion at a mass-to-charge ratio (m/z) of 85 is consistently observed. nih.gov This base peak results from a McLafferty-type rearrangement, which is characteristic of γ-lactones.

For quantitative studies, such as determining the concentration of γ-decalactone in wine or products of biotechnological synthesis, GC-MS is frequently operated in selected ion monitoring (SIM) mode or as part of a tandem mass spectrometry (MS/MS) setup (e.g., GC-QqQ-MS/MS). researchgate.netbiocrick.com These approaches enhance sensitivity and selectivity. Stable isotope dilution assays (SIDA), using deuterated analogues like d7-γ-decalactone as internal standards, are employed for accurate quantification, compensating for matrix effects and variations during sample preparation. researchgate.net The technique has been successfully applied to quantify γ-decalactone in wines, where it contributes to the fruity aroma, and to monitor its production during biotransformation processes. researchgate.nettandfonline.com

Table 1: Characteristic GC-MS (EI) Data for γ-Decalactone

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

|---|---|---|

| 85 | 100% (Base Peak) | Characteristic fragment of γ-lactones |

| 29 | ~23% | Ethyl fragment [C2H5]+ |

| 41 | ~16% | Allyl cation [C3H5]+ |

| 55 | ~11% | [C4H7]+ fragment |

| 170 | Variable (Often low or absent) | Molecular Ion [M]+ |

Data sourced from PubChem. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC, making it ideal for analyzing extremely complex samples. sepsolve.comchromatographyonline.comwikipedia.org In this technique, the effluent from a primary GC column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. chemistry-matters.com This results in a two-dimensional chromatogram with highly structured compound groupings. azom.com

For samples containing γ-decalactone, such as essential oils, fruit extracts, or aged spirits, GCxGC can resolve it from hundreds or thousands of other co-eluting compounds. researchgate.netazom.com Typically, a non-polar primary column separates compounds by boiling point, while a polar secondary column provides separation based on polarity. chromatographyonline.com This allows for the effective isolation of lactones from other chemical classes (e.g., esters, alcohols, hydrocarbons), reducing matrix interference and improving detection limits. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-resolution mass spectra for confident peak identification, which is invaluable for non-targeted profiling and discovering minor but sensorially important components like γ-decalactone in complex aromas. azom.com

While GC-MS is the predominant method for γ-decalactone analysis due to its volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) also has research applications. LC-MS is particularly useful for analyzing less volatile precursors or derivatives of γ-decalactone, such as its precursor, 4-hydroxydecanoic acid. tandfonline.com LC coupled with tandem mass spectrometry (LC-MS/MS), often using an electrospray ionization (ESI) source, can provide high sensitivity and specificity. nih.gov For instance, LC-ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry has been used to generate MS/MS spectral data for γ-decalactone, which can be valuable for structural confirmation in complex biological extracts where minimal sample volatility is preferred. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of γ-decalactone. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the carbonyl group (C3) and the proton on the chiral carbon bearing the alkyl chain (C4) give characteristic signals. The multiplets for the methylene (B1212753) protons of the lactone ring and the hexyl chain can be fully assigned using two-dimensional NMR techniques like COSY and HSQC.

The ¹³C NMR spectrum is equally informative, with the carbonyl carbon (C=O) appearing at a characteristic downfield shift (around 177 ppm). The carbon atom attached to the ring oxygen (C4) also has a distinct chemical shift (around 81 ppm). nih.gov This data is critical for confirming the identity and purity of synthesized or isolated γ-decalactone.

Table 2: ¹³C NMR Chemical Shift Data for γ-Decalactone

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C=O (C1) | 177.25 |

| C4 (CH-O) | 81.06 |

| Hexyl C1' | 35.65 |

| Hexyl C4' | 31.73 |

| Hexyl C2' | 29.06 |

| C2 (CH₂) | 28.89 |

| C3 (CH₂) | 28.07 |

| Hexyl C3' | 25.27 |

| Hexyl C5' | 22.58 |

| Hexyl C6' (CH₃) | 14.06 |

Data sourced from PubChem and the Human Metabolome Database. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of γ-decalactone is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring (γ-lactone). This band typically appears at a high wavenumber, around 1770 cm⁻¹, which is characteristic for strained cyclic esters. chemicalbook.com Another significant feature is the C-O stretching vibration within the ester group, which appears in the 1250-1050 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl chain are also present. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy has limited application in the direct analysis of γ-decalactone. As a saturated aliphatic lactone, it lacks a conjugated system of double bonds or other chromophores that absorb light strongly in the typical UV-Vis range (200-800 nm). Therefore, it does not exhibit a significant UV-Vis spectrum, making this technique unsuitable for its direct detection or quantification in research settings.

Chiroptical Spectroscopy for Stereochemical Assignment

The C4 carbon of the furanone ring in γ-decalactone is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: (R)-γ-decalactone and (S)-γ-decalactone. scentree.conist.gov The enantiomeric distribution is critical as the two forms often possess different sensory properties and biological activities. Chiroptical spectroscopy, which measures the differential interaction of molecules with circularly polarized light, is the primary method for determining the absolute configuration of chiral molecules. numberanalytics.com

Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to establish the stereochemistry. numberanalytics.com While specific CD/ORD data for γ-decalactone is not broadly published in standard databases, the application of these methods is crucial in research. For example, comparing the experimentally measured CD spectrum of an unknown γ-decalactone sample to the known spectrum of a reference standard of (R)- or (S)-enantiomer allows for the unambiguous assignment of its absolute configuration. numberanalytics.com In practice, the separation of enantiomers is often first achieved using a chiral chromatography column (e.g., chirospecific GC), followed by spectroscopic analysis or olfactometry to characterize each enantiomer. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and chemical reactivity. Methods like Density Functional Theory (DFT) are employed to provide detailed insights into the electronic nature of molecules like γ-decalactone. researchgate.net

High-level computational methods, including composite ab initio techniques like G4 and G4(MP2), as well as DFT approaches such as M06-2X with extended basis sets (e.g., 6-311++G(d,p)), have been successfully used to calculate the thermochemical properties of lactones with high accuracy. mdpi.comresearchgate.net These calculations can determine key electronic descriptors that govern the molecule's behavior.

Key Electronic Properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular orbital (LUMO): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

Electrostatic Potential (ESP) Map: This visual representation maps the electrostatic potential onto the electron density surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which are critical for understanding non-covalent interactions.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density of the molecule among its atoms, providing an estimate of the partial atomic charges. This information is valuable for understanding the polarity of bonds and the electrostatic interactions with other molecules.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -0.25 Hartree | Indicates the molecule's electron-donating capability. |

| LUMO Energy | 0.05 Hartree | Indicates the molecule's electron-accepting capability. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.6 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.5 e | Indicates the nucleophilic character of the carbonyl oxygen. |

Note: The values in the table are representative for a generic γ-lactone and are intended for illustrative purposes, as specific experimental or calculated data for 4-hexyldihydro-2(3H)-furanone were not available in the cited literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov In the context of γ-decalactone, docking studies are instrumental in understanding its interaction with olfactory receptors, which is the basis for its perception as a fragrance.

Studies have identified specific human olfactory receptors, such as OR1G1 and OR2W1, that are activated by γ-decalactone. Computational docking simulations can model the binding of γ-decalactone within the binding pocket of these receptors, identifying key amino acid residues that form favorable interactions. These interactions are typically non-covalent and include hydrogen bonds and van der Waals forces. For instance, the carbonyl group of the lactone is a potential hydrogen bond acceptor, while the hexyl chain can engage in hydrophobic interactions within the receptor's binding site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions. nih.govnih.gov Starting from the docked pose, an MD simulation can track the movements of both the ligand and the protein, providing insights into conformational changes and the energetic landscape of the binding event.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): This identifies the fluctuations of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Interaction Energy: The calculation of the binding free energy between the ligand and the receptor provides a more accurate estimation of the binding affinity than docking scores alone.

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol | Predicts the strength of the interaction between the ligand and the receptor. |

| Key Interacting Residues | Ser105, Val108, Ile250 | Identifies the specific amino acids in the receptor's binding pocket that are crucial for ligand recognition. nih.gov |

| Average RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's position within the binding pocket during the simulation. |

| Binding Free Energy (MM/PBSA) | -30 kcal/mol | Provides a more refined estimate of the binding affinity, considering solvation effects. |

Note: The data presented are representative and intended to illustrate the outputs of molecular docking and dynamics simulations. Specific values for 4-hexyldihydro-2(3H)-furanone with its olfactory receptors would require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgspu.edu.sy These models are valuable tools for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect.

In the context of lactones, QSAR models can be developed to predict various biological activities, such as their perceived flavor intensity, binding affinity to receptors, or other pharmacological effects. The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors. Electronic descriptors derived from QM calculations, such as HOMO/LUMO energies and partial atomic charges, are often used. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds. nih.gov

A representative QSAR equation for the cytotoxicity of a series of compounds is shown below, illustrating how different descriptors contribute to the predicted activity:

pGC50 = -1.234 * ELUMO + 5.678 * qC6 + 0.987

where pGC50 is the negative logarithm of the half-maximal growth inhibitory concentration, ELUMO is the energy of the lowest unoccupied molecular orbital, and qC6 is the net charge on a specific carbon atom. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (R²) | 0.852 | Indicates that the model explains 85.2% of the variance in the training set data. nih.gov |

| Cross-validation Coefficient (q²) | 0.818 | Measures the internal predictive ability of the model. nih.gov |

| Predictive R² (for test set) | 0.738 | Assesses the model's ability to predict the activity of new compounds. nih.gov |

| Standard Error of Estimate (SEE) | 0.354 | Represents the standard deviation of the residuals. |

| F-statistic | 4.68 | Indicates the statistical significance of the regression model. |

Note: The QSAR model and data presented are based on a study of flavone (B191248) and isoflavone (B191592) derivatives and serve as an illustrative example of the QSAR methodology. nih.gov A specific QSAR model for 4-hexyldihydro-2(3H)-furanone would require a dedicated study with a relevant dataset.

Future Research Directions and Interdisciplinary Approaches

Development of Chemoenzymatic Synthesis Strategies

The demand for enantiomerically pure lactones, driven by the flavor and fragrance industry, has spurred the development of innovative synthesis methods that combine chemical and enzymatic processes.

One promising approach involves the chemo-enzymatic synthesis of optically active γ-decalactones from racemic 1,4-diols. This method utilizes alcohol dehydrogenases (ADHs) for the enzymatic oxidation of the diol. Studies have shown that ADH from horse liver (HLADH), both isolated and recombinant, can effectively catalyze this oxidation, leading to enantiomerically enriched γ-decalactone. nih.gov This process typically involves two steps: the initial oxidation of the primary-secondary diol to a hydroxyaldehyde, which then spontaneously forms a hemiacetal that is further oxidized to the lactone. nih.gov

Another strategy merges photocatalysis with biocatalysis. This method can be used for the direct conversion of simple aldehydes and acrylates or unsaturated carboxylic acids into chiral γ-lactones. rug.nl A photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), triggers the hydroacylation of starting olefins to produce keto esters or acids. Subsequently, an alcohol dehydrogenase facilitates the asymmetric reduction of the intermediate to a chiral alcohol, which then undergoes lactonization to form the desired γ-lactone with high enantiomeric excess. rug.nl

Furthermore, the kinetic resolution of racemic lactones using lipases presents another viable route. For instance, lipase (B570770) B from Candida antarctica has been effectively used in the transesterification of racemic trans-β-aryl-δ-hydroxy-γ-lactones with vinyl propionate (B1217596) as the acyl donor, yielding highly enantiomerically enriched products. nih.gov These chemoenzymatic methods offer environmentally friendly alternatives to purely chemical syntheses, often proceeding under mild conditions with high selectivity. nih.gov

Unveiling Undiscovered Biosynthetic Enzymes and Genetic Regulators

The biosynthesis of γ-decalactone is a complex process that is not yet fully elucidated, particularly in plants. However, significant progress has been made in understanding its production in various microorganisms, especially yeasts.

In the yeast Yarrowia lipolytica, γ-decalactone is synthesized via the β-oxidation of ricinoleic acid, the primary fatty acid in castor oil. mdpi.comtandfonline.com This process involves four cycles of peroxisomal β-oxidation, shortening the 18-carbon ricinoleic acid chain to a 10-carbon precursor, 4-hydroxydecanoic acid, which then cyclizes to form γ-decalactone. tandfonline.comscentree.co The enzymes involved in this pathway, particularly acyl-CoA oxidases (Aox) encoded by the POX genes, play a crucial role. core.ac.uknih.gov Studies on POX gene mutants in Y. lipolytica have revealed that these enzymes are involved in both the synthesis and reconsumption of γ-decalactone. nih.gov For instance, disruption of the POX3 gene, which encodes a short-chain specific Aox, leads to slower reconsumption of the lactone. nih.gov Furthermore, the level of NAD+/NADH is a critical factor, as NAD+ is a cofactor for 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the β-oxidation pathway. mdpi.com Overexpression of the LIP2 gene, which codes for the main extracellular lipase in Y. lipolytica, has been shown to increase the rate of γ-decalactone production. core.ac.uk

In plants, research on strawberry fruit has identified a fatty acid desaturase, FaFAD1, as a key gene controlling γ-decalactone production. nih.gov The expression of FaFAD1 is specific to ripe fruit and correlates directly with the presence of the lactone. nih.gov Additionally, the expression of a gene with similarity to cytochrome P450 hydroxylases, designated as FaFAH1, also correlates with γ-decalactone content, suggesting a regulatory role in its biosynthetic pathway. nih.gov Future research will likely focus on identifying the full suite of enzymes and regulatory factors in both microorganisms and plants to enable metabolic engineering for enhanced production.

Exploring Broader Ecological and Environmental Significance

γ-Decalactone plays a significant role in chemical communication between organisms. It functions as a pheromone and a kairomone, mediating interactions within and between species.

In the world of insects, (R)-(+)-γ-decalactone is a key component of the aggregation-sex pheromone of the hermit beetle Osmoderma eremita. nih.gov This same compound is used as a kairomone by its predator, the click beetle Elater ferrugineus, to locate its prey. nih.gov Similarly, in North America, (R)-(+)-γ-decalactone is the primary component of the aggregation-sex pheromone of the hermit beetle Osmoderma eremicola, and it also acts as a kairomone for the click beetle Elater abruptus. nih.gov The congeneric beetle Osmoderma scabra is also attracted to γ-decalactone, suggesting a conserved role for this pheromone. nih.gov

Beyond insect communication, γ-decalactone exhibits other biological activities. It has been shown to have a deterrent effect on the probing, feeding, and settling behavior of the aphid Myzus persicae. nih.gov Specifically, the (–)-(S)-enantiomer has a strong and lasting limiting effect. nih.gov Some furanones, the chemical class to which γ-decalactone belongs, have also been found to possess antimicrobial properties, inhibiting the growth of certain filamentous fungi, yeasts, and bacteria. nih.gov The widespread presence of γ-decalactone in fruits suggests a role in plant-animal interactions, such as attracting frugivores to aid in seed dispersal. wikipedia.org

Design of Chemical Probes for Targeted Biological Studies

The development of chemical probes based on the lactone scaffold is a burgeoning area of research with the potential to illuminate the biological functions of these molecules and their protein targets.

One innovative approach is the use of an α-methylene-β-lactone (MeLac) warhead to create broadly reactive covalent probes. chemrxiv.orgnih.gov These probes can react with various protein nucleophiles, including cysteine, serine, lysine, threonine, and tyrosine residues, through different mechanisms. nih.gov This versatility allows for the profiling of protein reactivity in living cells. chemrxiv.org Such probes can be used in competitive activity-based protein profiling (ABPP) to analyze the proteome-wide reactions of other molecules, such as the β-lactone-containing drug Orlistat. chemrxiv.org

Fluorescent probes incorporating a lactone ring are also being designed for various applications. A ratiometric fluorescent pH probe has been developed based on a coumarin (B35378) derivative with a highly active lactone ring. nih.gov This probe exhibits changes in its fluorescence emission in response to pH changes, which is driven by the hydrolysis of the lactone moiety under basic conditions. nih.gov This allows for the monitoring of intracellular pH in living cells. nih.gov

Furthermore, fluorescence turn-on chemical probes have been synthesized to quantify the lactonase activity of enzymes like serum paraoxonase 1 (PON1). mdpi.com These probes are designed to be non-fluorescent until they react with a thiol, which is produced upon the enzymatic hydrolysis of a lactone substrate. mdpi.com The development of such sensitive assays is crucial for studying enzymes involved in lactone metabolism and for diagnosing diseases associated with aberrant enzyme activity. mdpi.com While not yet specific to 4-hexyldihydro-2(3H)-furanone, these existing probe designs provide a strong foundation for creating targeted tools to study its specific interactions and functions.

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

A holistic understanding of the production and function of 4-hexyldihydro-2(3H)-furanone can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics.

In the study of γ-decalactone biosynthesis in strawberry, a combination of genetic mapping, RNA-Seq (transcriptomics), and expression quantitative trait loci (eQTL) analysis proved to be a powerful approach. nih.gov This integrated strategy led to the identification of the FaFAD1 gene as the key locus controlling the production of this aroma compound. nih.gov

While multi-omics studies specifically focused on 4-hexyldihydro-2(3H)-furanone are still emerging, related research demonstrates the potential of this approach. For example, multi-omics techniques have been employed to unravel the antifungal mechanisms of lipopeptides produced by Bacillus velezensis. nih.gov This involves using genomics to identify gene clusters for secondary metabolites, and transcriptomics and metabolomics to understand the cellular response to these compounds. nih.gov Similarly, a multi-omics analysis of the fungus Neurospora intermedia used in fermented foods has provided insights into its metabolic capabilities and potential for upcycling agricultural byproducts. biorxiv.org

Applying a similar integrated omics approach to γ-decalactone-producing organisms, such as Yarrowia lipolytica, could provide a systems-level understanding of its biosynthesis and regulation. By correlating genomic information with transcriptomic, proteomic, and metabolomic data under different conditions, researchers can identify novel enzymes, regulatory networks, and metabolic fluxes that influence the production of this valuable compound. This comprehensive understanding will be instrumental in optimizing biotechnological production and uncovering new biological roles for 4-hexyldihydro-2(3H)-furanone.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-hexyldihydro-2(3H)-furanone be accurately determined using spectroscopic methods?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR identifies proton environments, such as the lactone ring protons (δ 4.0–5.0 ppm) and hexyl chain protons (δ 0.8–1.6 ppm) .

- IR confirms the carbonyl stretch (~1750 cm⁻¹) characteristic of lactones .

- HRMS validates the molecular formula (C₁₀H₁₈O₂) and molecular weight (170.25 g/mol) .

Q. What are the synthetic routes for 4-hexyldihydro-2(3H)-furanone, and what are their limitations?

- Methodological Answer : Common methods include:

- Intramolecular esterification : Cyclization of 4-hydroxyhexanoic acid derivatives under acidic conditions, though yields may vary due to competing side reactions .

- Enzymatic resolution : For enantiopure synthesis, lipase-catalyzed kinetic resolution of racemic precursors can achieve high enantiomeric excess (e.g., >90% ee) .

- Challenges include controlling regioselectivity and minimizing ring-opening under basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-hexyl substituent influence the lactone ring’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric effects : The hexyl group increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This is observed in reduced reaction rates compared to unsubstituted lactones .

- Electronic effects : Alkyl chains donate electrons via induction, slightly destabilizing the transition state. Computational studies (DFT) show a 5–10 kJ/mol increase in activation energy compared to methyl-substituted analogs .

- Experimental validation: Kinetic studies using thiolate nucleophiles confirm these trends .

Q. What strategies resolve contradictions in reported bioactivity data for 4-hexyldihydro-2(3H)-furanone derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical:

- Functional group variation : Introduce substituents (e.g., halogens, hydroxyl groups) at positions 3 or 5 to assess impact on antimicrobial or anti-inflammatory activity .

- Stereochemical analysis : Compare enantiomers (e.g., rel-(4R,5R) vs. rel-(4S,5S)) to isolate stereospecific effects .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .

Q. How can computational modeling predict the conformational dynamics of 4-hexyldihydro-2(3H)-furanone in solvent environments?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate solvation in polar (e.g., water) and nonpolar (e.g., hexane) solvents to analyze ring puckering and hexyl chain flexibility .

- Density functional theory (DFT) : Calculate energy barriers for ring-opening reactions. For example, the lactone ring’s stability in water correlates with computed solvation energies (ΔG ~ −15 kcal/mol) .

- Machine learning : Train models on QSPR datasets to predict solubility or partition coefficients (log P) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for 4-hexyldihydro-2(3H)-furanone?

- Methodological Answer : Variations arise from:

- Purity issues : Impurities (e.g., residual solvents) lower observed melting points. Use HPLC (≥99% purity) for reliable measurements .

- Polymorphism : Crystallization conditions (slow vs. fast cooling) produce different polymorphs. X-ray diffraction confirms monoclinic vs. orthorhombic structures .

- Instrument calibration : Differential scanning calorimetry (DSC) must be calibrated with standards (e.g., indium) .

Experimental Design Considerations

Q. What analytical techniques are optimal for quantifying 4-hexyldihydro-2(3H)-furanone in complex matrices (e.g., biological samples)?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., HP-Innowax) and electron ionization (EI) for high sensitivity (LOD ~ 0.1 ng/mL). Derivatization with BSTFA enhances volatility .

- LC-MS/MS : Reverse-phase C18 columns with ESI in positive ion mode achieve selective quantification in serum (LOQ ~ 1 ng/mL) .

- Internal standards : Deuterated analogs (e.g., d₃-4-hexyldihydrofuranone) correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.